molecular formula C6H7ClN2 B1612273 3-Chloro-6-ethylpyridazine CAS No. 98198-61-9

3-Chloro-6-ethylpyridazine

Cat. No.: B1612273
CAS No.: 98198-61-9
M. Wt: 142.58 g/mol
InChI Key: LAOHYGKZUOWKBO-UHFFFAOYSA-N
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Description

3-Chloro-6-ethylpyridazine is a heterocyclic compound with the molecular formula C6H7ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-6-ethylpyridazine involves the reaction of 3,6-dichloropyridazine with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol . Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by reacting 3-chloropyridazine with ethylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 3-Chloro-6-methylpyridazine
  • 3,6-Dichloropyridazine

Comparison: 3-Chloro-6-ethylpyridazine is unique due to its ethyl substituent, which imparts distinct physicochemical properties compared to its analogs. For example, the ethyl group increases the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes . Additionally, the presence of the chlorine atom makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

3-chloro-6-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHYGKZUOWKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608495
Record name 3-Chloro-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-61-9
Record name 3-Chloro-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-vinyl-pyridazine (1 g, 7.09 mmol), palladium on carbon (10% wt, 200 mg) in ethyl acetate (14 mL) under a hydrogen atmosphere was stirred vigorously at ambient temperature for 4 hours. The mixture was then filtered through a pad of celite and the filtrate concentrated onto silica gel and purified via flash column chromatography (SiO2, hexane:ethyl acetate 90:10-50:50) to return the title compound as a white solid (627 mg, 63% yield). 1H NMR (CDCl3): δ 1.27 (3H, t), 2.93 (2H, q), 7.72 (1H, d), 7.83 (1H, d). MS m/z=143 (M+H+)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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